Golotimod TFA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Es un péptido inmunomodulador con actividad antimicrobiana, conocido por su capacidad de estimular la diferenciación de linfocitos T, la función de los macrófagos y las respuestas inmunitarias específicas . El trifluoroacetato de Golotimod ha demostrado un potencial en la mejora de la eficacia de la terapia antituberculosa y el tratamiento de diversas infecciones virales y bacterianas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El trifluoroacetato de Golotimod se sintetiza a través de una serie de reacciones de acoplamiento de péptidos. La síntesis implica el acoplamiento de gamma-D-glutamil y L-triptófano utilizando reactivos de acoplamiento de péptidos como N,N'-diciclohexilcarbodiimida (DCC) y 1-hidroxi-benzotriazol (HOBt). La reacción se lleva a cabo típicamente en un solvente orgánico como la dimetilformamida (DMF) bajo condiciones controladas de temperatura y pH .

Métodos de producción industrial

La producción industrial del trifluoroacetato de Golotimod sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica mediante técnicas como la cristalización o la cromatografía para obtener la forma de sal de trifluoroacetato deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

El trifluoroacetato de Golotimod experimenta diversas reacciones químicas, incluyendo:

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para asegurar la formación del producto deseado .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del trifluoroacetato de Golotimod, que pueden tener actividades biológicas mejoradas o modificadas. Estos derivados se estudian a menudo por sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Golotimod TFA is chemically characterized as C16H19N3O5 with a molecular weight of 333.34 g/mol. It consists of D-glutamine and L-tryptophan linked by a gamma-glutamyl bond. The compound acts primarily through the Toll-like receptor pathway, enhancing T-lymphocyte differentiation and stimulating immune responses by increasing the production of interleukin-2 (IL-2) and interferon-gamma (INF-γ) .

Infectious Diseases

This compound has been investigated for its efficacy in treating tuberculosis and other infectious diseases. Clinical studies have demonstrated that it improves mycobacterial clearance and alleviates symptoms associated with tuberculosis without adverse effects . The compound's ability to activate Th1 cytokine production makes it particularly effective against various viral and bacterial infections.

Cancer Immunotherapy

The immunostimulatory properties of this compound suggest its potential in cancer treatment. Research indicates that it may inhibit STAT-3 signaling pathways, which are often upregulated in cancer cells, thereby reversing immunosuppression and promoting anti-tumor immune responses . This mechanism positions Golotimod as a candidate for enhancing the effectiveness of existing cancer therapies.

Oral Mucositis Management

Recent studies have shown that this compound can modulate the severity and duration of oral mucositis, particularly in patients undergoing radiation therapy. Animal model studies revealed significant reductions in mucositis severity when treated with Golotimod compared to controls .

Data Tables

Case Study 1: Tuberculosis Treatment

A clinical trial involving patients with tuberculosis demonstrated that treatment with this compound resulted in significant improvements in symptom relief (fever, cough) and enhanced mycobacterial clearance rates compared to standard therapy alone. Patients reported fewer side effects, indicating a favorable safety profile .

Case Study 2: Cancer Immunotherapy

In a study assessing the effects of Golotimod on tumor growth in animal models, researchers found that administration led to increased infiltration of T-lymphocytes into tumors and enhanced tumor regression compared to untreated controls. This suggests a promising role for Golotimod in augmenting immune responses against tumors .

Mecanismo De Acción

El trifluoroacetato de Golotimod ejerce sus efectos actuando sobre la vía del receptor similar al de la toll. Estimula la diferenciación de los linfocitos T, la función de los macrófagos y las respuestas inmunitarias específicas. El compuesto aumenta la producción de citoquinas como la interleucina-2 (IL-2) y el interferón-gamma (INF-g), que desempeñan papeles cruciales en la modulación inmunitaria .

Comparación Con Compuestos Similares

El trifluoroacetato de Golotimod es único en comparación con otros compuestos similares debido a su estructura específica de dipéptido y sus propiedades inmunomoduladoras. Los compuestos similares incluyen:

Gamma-D-glutamil-L-triptófano: La forma base del trifluoroacetato de Golotimod.

Clorhidrato de Golotimod: Otra forma de sal de Golotimod con actividades biológicas similares.

Otros péptidos inmunomoduladores: Compuestos con mecanismos de acción similares pero diferentes estructuras y especificidades

El trifluoroacetato de Golotimod destaca por sus amplios efectos sobre la vía del receptor similar al de la toll y sus posibles aplicaciones terapéuticas en el tratamiento de diversas infecciones y afecciones relacionadas con el sistema inmunitario .

Actividad Biológica

Golotimod TFA, also known as SCV-07, is a synthetic dipeptide that has garnered attention for its immunomodulatory and antimicrobial properties. This compound primarily acts through the Toll-like receptor (TLR) pathway, enhancing immune responses and showing potential in treating various infections, including tuberculosis.

This compound operates by stimulating T-lymphocyte differentiation and promoting macrophage phagocytosis. It enhances the production of key cytokines such as IL-2 and INF-γ, which are crucial for effective immune responses. The compound's interaction with TLRs leads to the activation of signaling pathways that result in cytokine secretion and inflammatory responses, making it a valuable candidate for immunotherapy .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to improve the efficacy of antituberculosis therapy by enhancing mycobacterial clearance and promoting cavity healing in patients suffering from tuberculosis. This effect is attributed to its ability to modulate the immune system and enhance the body’s natural defenses against infections .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Tuberculosis Treatment : In a clinical trial involving patients with tuberculosis, those treated with this compound showed improved clearance of mycobacteria and better overall health outcomes compared to those receiving standard therapy alone. Symptoms such as fever, weakness, and cough were significantly reduced without adverse effects .

- Viral Infections : Golotimod has also been investigated for its potential against various viral infections, demonstrating efficacy in enhancing immune responses that could lead to better management of these diseases .

Comparative Efficacy

A comparative analysis of this compound against other antimicrobial agents reveals its unique position in immunotherapy:

| Compound | Target Infection | Mechanism | Efficacy |

|---|---|---|---|

| This compound | Tuberculosis | TLR activation | Significant improvement in clearance |

| Standard Antibiotics | Various Bacterial Infections | Direct bactericidal action | Variable efficacy depending on resistance patterns |

The above table illustrates that while standard antibiotics may directly kill pathogens, Golotimod enhances the host's immune response, providing a complementary approach to infection management.

Research Findings

Recent studies have focused on understanding the pharmacodynamics of this compound:

- Pharmacological Profile : Golotimod has been shown to activate multiple immune pathways, leading to enhanced cytokine production and improved immune cell function. This profile suggests its potential use not only in tuberculosis but also in other infectious diseases where immune modulation is beneficial .

- Safety Profile : Clinical evaluations have reported minimal adverse effects associated with Golotimod treatment, reinforcing its safety as an adjunct therapy in infectious disease management .

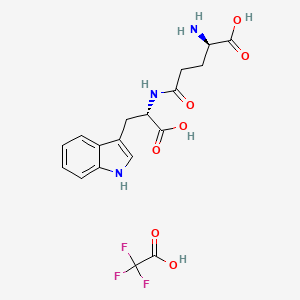

Propiedades

Fórmula molecular |

C18H20F3N3O7 |

|---|---|

Peso molecular |

447.4 g/mol |

Nombre IUPAC |

(2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C16H19N3O5.C2HF3O2/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;3-2(4,5)1(6)7/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24);(H,6,7)/t11-,13+;/m1./s1 |

Clave InChI |

ZPZLJEOSWDKEOP-YLAFAASESA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.